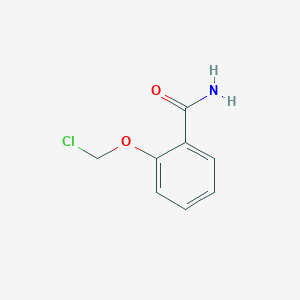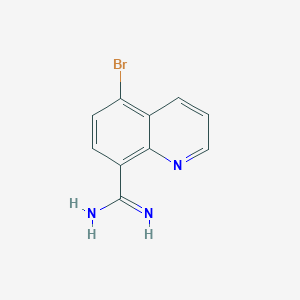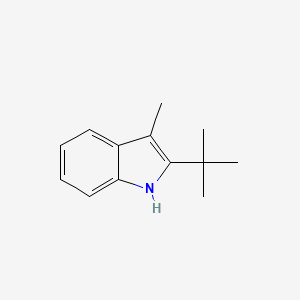![molecular formula C9H14N2O B13651615 [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound belonging to the pyrazole family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a pyrazole ring substituted with a cyclobutylmethyl group and a hydroxymethyl group, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of cyclobutylmethyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups replace hydrogen atoms. Reagents like halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and receptor binding, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer production and material science.
Mecanismo De Acción
The mechanism by which [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic applications .
Comparación Con Compuestos Similares
[1-(Cyclobutylmethyl)-1H-pyrazol-5-amine]: This compound shares a similar pyrazole structure but with an amine group instead of a hydroxymethyl group.
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: Another closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for various applications.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
[2-(cyclobutylmethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,8,12H,1-3,6-7H2 |
Clave InChI |
HGMXRMHNYMUVNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2C(=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)

![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
![Benzo[d]isothiazole-6-carbonitrile](/img/structure/B13651584.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)



